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Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available research on FR181157, an

orally active prostacyclin (PGI2) agonist. Due to the limited publicly available data on

FR181157, this guide also offers a detailed comparison with other well-established PGI2

agonists used in clinical practice, supported by experimental data from various studies.

Introduction to FR181157
FR181157 is a synthetic, non-prostanoid agonist of the prostacyclin (PGI2) receptor (IP

receptor). Developed by Fujisawa Pharmaceutical Co., Ltd., it has been identified as an orally

bioavailable compound with high affinity and potency for the IP receptor. Research has focused

on its potential as a therapeutic agent, particularly in conditions where PGI2's vasodilatory and

anti-platelet aggregation effects are beneficial.

Quantitative Data Summary
While specific experimental protocols for FR181157 are not extensively detailed in publicly

accessible literature, the following quantitative data have been reported:
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Compound Target Parameter Value

FR181157 IP Receptor Ki 54 nM

IC50 (anti-

aggregation)
60 nM

Derivatives of FR181157 have also been developed to improve upon its pharmacological

profile. For instance, the derivative FR207845 has been noted as a potent non-prostanoid PGI2

mimetic with good oral bioavailability. Another metabolite of FR181157, featuring an epoxy ring,

demonstrated high anti-aggregative potency with an IC50 of 5.8 nM and a Ki value of 6.1 nM

for the human IP receptor.[1]

Comparison with Other Prostacyclin Pathway
Agonists
Several prostacyclin analogues and receptor agonists are used clinically, primarily for the

treatment of pulmonary arterial hypertension (PAH). The following tables summarize

comparative data for these agents based on a network meta-analysis and other clinical studies.

Table 1: Efficacy in Pulmonary Arterial Hypertension
(Hemodynamic Parameters)
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Drug

Change in
Mean
Pulmonary
Arterial
Pressure
(mPAP, mmHg)

Change in
Pulmonary
Vascular
Resistance
(PVR,
dyn·s·cm⁻⁵)

Change in
Cardiac Index
(CI, L/min/m²)

Change in 6-
Minute
Walking
Distance
(6MWD,
meters)

Epoprostenol -6.29 - 0.56 46.84

Treprostinil - - - -

Iloprost - -342.09 - -

Beraprost - - -
Modest, transient

improvement

Selexipag - - - -

Data from a network meta-analysis of 32 studies (N=7,819).[2] Note: Direct comparative values

for all parameters for all drugs were not available in a single study.

Table 2: Clinical Outcomes in Pulmonary Arterial
Hypertension

Drug Effect on Mortality
Effect on Clinical
Worsening

Effect on
Hospitalization

Epoprostenol
Proven survival

benefit
- -

Treprostinil
34% reduction in

mortality
- -

Iloprost - - -

Beraprost No sustained benefit - -

Selexipag - Superior in preventing Superior in preventing

Data synthesized from multiple sources.[2][3][4]
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Experimental Protocols
Detailed experimental protocols for FR181157 are scarce in the available literature. However,

the following outlines general methodologies used for evaluating PGI2 agonists.

In Vitro Receptor Binding Assay (for Ki determination)
A common method to determine the binding affinity (Ki) of a compound to its receptor involves

a competitive radioligand binding assay.

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly

expressing the human IP receptor.

Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the IP

receptor (e.g., [³H]-iloprost) is incubated with the cell membranes in the presence of varying

concentrations of the test compound (e.g., FR181157).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

The bound radioligand is then separated from the unbound radioligand, typically by rapid

filtration through a glass fiber filter.

Quantification: The radioactivity retained on the filter is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

In Vitro Platelet Aggregation Assay (for IC50
determination)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an

agonist.

Preparation of Platelet-Rich Plasma (PRP): Human blood is collected in an anticoagulant,

and PRP is prepared by centrifugation.
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Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which

measures changes in light transmission through the PRP suspension as platelets aggregate.

Assay Procedure: PRP is pre-incubated with various concentrations of the test compound

(e.g., FR181157) or a vehicle control. An aggregating agent (e.g., ADP or collagen) is then

added to induce platelet aggregation.

Data Analysis: The maximum aggregation response is recorded for each concentration of the

test compound. The IC50 value, the concentration of the compound that inhibits the

aggregation response by 50%, is then calculated.

Signaling Pathways and Visualizations
Prostacyclin (IP) Receptor Signaling Pathway
FR181157, as a PGI2 agonist, binds to the IP receptor, a G-protein coupled receptor (GPCR).

The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory

G-protein (Gs). This leads to an increase in intracellular cyclic adenosine monophosphate

(cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates

various downstream targets, leading to vasodilation and inhibition of platelet aggregation. In

some cell types, the IP receptor can also couple to Gq or Gi proteins, activating alternative

signaling cascades.[5][6]
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Caption: Primary signaling pathway of the IP receptor activated by FR181157.

Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for the initial in vitro characterization of a

compound like FR181157.
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Caption: General workflow for in vitro characterization of a receptor agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Meta-Analysis of FR181157 and Other
Prostacyclin (PGI2) Agonists]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674010#meta-analysis-of-fr181157-research-
papers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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